molecular formula C17H22N2O6S B11187056 Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11187056
M. Wt: 382.4 g/mol
InChI Key: JDKJCHAPEWVHLP-UHFFFAOYSA-N
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Description

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound with the molecular formula C17H22N2O6S and a molecular weight of 382.439 g/mol This compound is characterized by the presence of a butyl group, a trimethoxyphenyl group, and an oxadiazole ring, which are linked through a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

One of the most significant applications of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is its anticancer properties. Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activity against various cancer cell lines.

Case Studies

  • In a study evaluating the anticancer effects of oxadiazole derivatives, including this compound, it was found to inhibit the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) using MTT assays . The mechanism of action was linked to the induction of apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and biological macromolecules like DNA and proteins. These studies help elucidate how this compound can potentially interfere with cellular processes at the molecular level.

Findings

  • Docking simulations suggest that the compound binds effectively to target sites on DNA and bovine serum albumin (BSA), indicating its potential as a drug candidate for targeting specific biological pathways .

Synthesis and Structural Investigations

The synthesis of this compound involves several chemical reactions that yield this compound with high purity and yield. Understanding its structural properties is crucial for further applications.

Synthesis Techniques

  • The compound can be synthesized through a series of reactions involving 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives combined with suitable sulfanyl groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are used to confirm the structure .

Potential Use in Material Science

Beyond medicinal applications, this compound may also find utility in material science. Its unique chemical structure allows for potential applications in developing organic electronic materials.

Applications in Electronics

  • Compounds with oxadiazole moieties have been explored for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electronic properties . The incorporation of this compound into device architectures could enhance performance metrics such as efficiency and stability.

Mechanism of Action

The mechanism of action of Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and trimethoxyphenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The sulfanyl acetate moiety may also participate in covalent bonding with nucleophilic residues in the target proteins, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

    Butyl {[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a different oxadiazole ring position.

    Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: Contains a thiadiazole ring instead of an oxadiazole ring.

    Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-triazol-2-yl]sulfanyl}acetate: Contains a triazole ring instead of an oxadiazole ring.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their heterocyclic rings.

Biological Activity

Butyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (CAS Number: 336181-24-9) is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique structure includes a sulfanyl group and multiple methoxy substituents, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring : This is achieved through the cyclization of appropriate precursors such as 3,4,5-trimethoxybenzoyl chloride and a hydrazine derivative.
  • Introduction of the sulfanyl group : This step involves reacting the oxadiazole intermediate with a suitable thiol compound.
  • Acetate formation : The final product is obtained by esterification with butanol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell cycle regulation.
  • Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and Jurkat cells through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Similar oxadiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group may enhance its interaction with microbial targets .

Anti-inflammatory Effects

The anti-inflammatory potential is another area of interest:

  • Compounds with oxadiazole structures have been explored for their ability to reduce inflammatory markers in vitro and in vivo models .

Case Studies

  • Study on Antitumor Activity : A series of related oxadiazole compounds were synthesized and tested for their antiproliferative effects. One study demonstrated that certain derivatives showed greater activity than established chemotherapeutics like CA-4 .
  • Evaluation of Antimicrobial Efficacy : In a comparative study, several oxadiazole derivatives were tested against standard bacterial strains. Results indicated that some compounds exhibited significant inhibition zones compared to controls .

Data Table: Biological Activities of this compound

Activity TypeModel/Assay UsedResultReference
AnticancerHeLa Cell LineInduces apoptosis
AntimicrobialBacterial Strain TestingSignificant inhibition observed
Anti-inflammatoryIn vivo ModelReduced inflammatory markers

Properties

Molecular Formula

C17H22N2O6S

Molecular Weight

382.4 g/mol

IUPAC Name

butyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C17H22N2O6S/c1-5-6-7-24-14(20)10-26-17-19-18-16(25-17)11-8-12(21-2)15(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3

InChI Key

JDKJCHAPEWVHLP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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